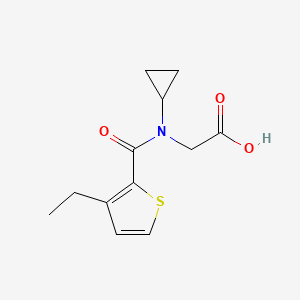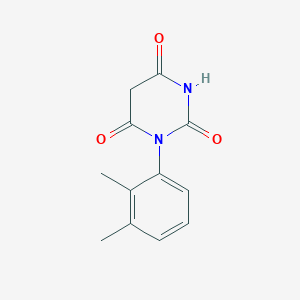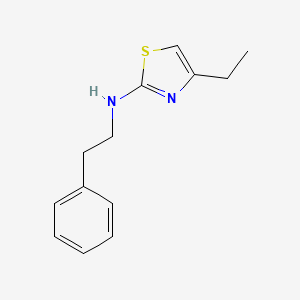![molecular formula C14H10BrFN2 B14910215 2-(4-bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B14910215.png)
2-(4-bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 3-position of the phenyl ring, along with a methyl group at the 7-position of the imidazo[1,2-a]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable brominated and fluorinated aromatic aldehyde. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the imidazo[1,2-a]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques. The choice of reagents and reaction conditions is critical to minimize by-products and ensure scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases like potassium carbonate, solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Chemical Biology: It is used as a probe to study various biological pathways and molecular targets.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
2-(4-bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2-(4-methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: This compound is a selective cyclooxygenase-2 (COX-2) inhibitor with anti-inflammatory properties.
3-bromo-N’-[(Z)-{4-[(2-chlorobenzyl)oxy]-3-fluorophenyl}methylene]imidazo[1,2-a]pyridine-7-carbohydrazide:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H10BrFN2 |
|---|---|
Molecular Weight |
305.14 g/mol |
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10BrFN2/c1-9-4-5-18-8-13(17-14(18)6-9)10-2-3-11(15)12(16)7-10/h2-8H,1H3 |
InChI Key |
NUKDXZKSVGQBGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


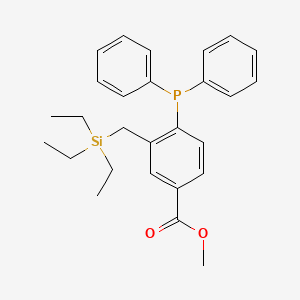
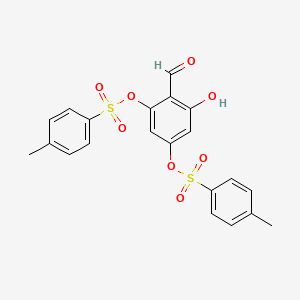
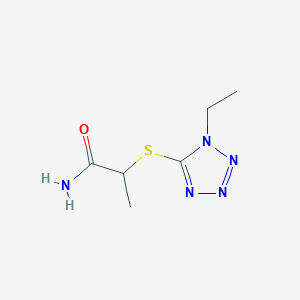
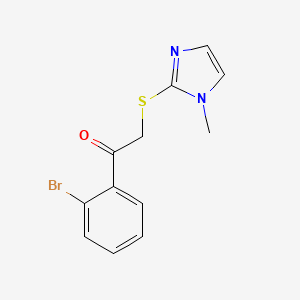

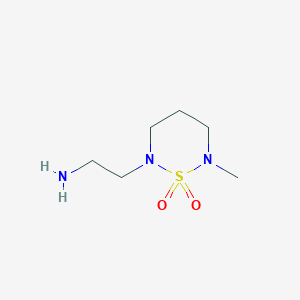
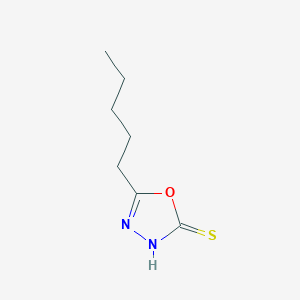
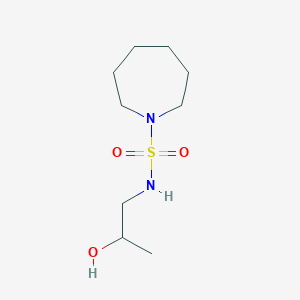
![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide hydrochloride](/img/structure/B14910190.png)
